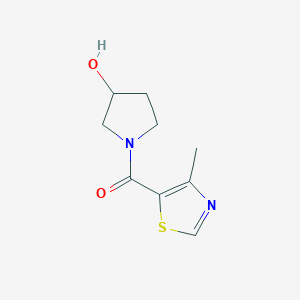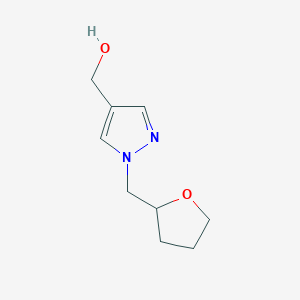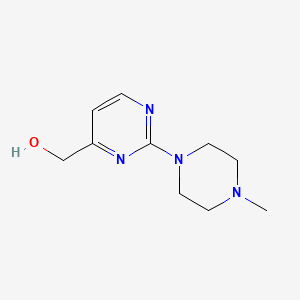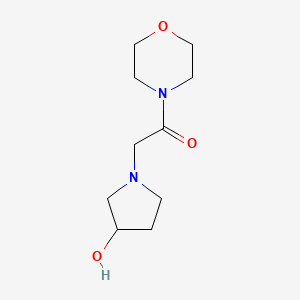
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Overview
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as DMPE, is a novel small molecule that is gaining attention in the scientific community due to its potential applications in a variety of areas. DMPE is a member of the isoxazole family and has a unique structure that allows it to interact with various molecules and enzymes in the body. This makes DMPE an attractive molecule for research in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one has been explored in various scientific studies focusing on synthetic methodologies and characterization. A notable study by Martins et al. (2005) detailed the regiospecific synthesis of 1,2-bis(azolyl)ethanes, showcasing methods that could potentially be applied to synthesize derivatives of the subject compound. This research highlights the synthetic versatility of azolyl compounds, including isoxazoles, underlining their importance in organic synthesis (Martins et al., 2005).
Toxicological Evaluation
A comprehensive toxicological evaluation was performed on novel bitter modifying flavour compounds structurally related to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one. The study by Karanewsky et al. (2016) assessed the safety of these compounds for use in food and beverage applications, emphasizing their oxidative metabolism and rapid conversion to conjugates in vivo. The compounds were found to be non-mutagenic and non-clastogenic, with no observed adverse effects in short term and subchronic oral toxicity studies, underscoring their potential as safe food additives (Karanewsky et al., 2016).
Flavor Modification
The EFSA Panel on Food Contact Materials, Enzymes, Flavourings, and Processing Aids (2016) delivered a scientific opinion on a flavouring substance closely related to our compound of interest. The evaluation confirmed no safety concerns regarding genotoxicity and provided a positive assessment for its use as a flavour modifier in food, following a 90-day dietary administration study in rats. This establishes the substance's applicability in enhancing food flavors without adverse health impacts (EFSA Panel, 2016).
Polymer Chemistry
Research into the polymer chemistry of isoxazole derivatives, such as the work by Bertini et al. (1976), explored the preparation of polymers with pendant isoxazole rings from 3,5-dimethyl-4-vinylisoxazole. This study opens avenues for developing novel polymeric materials utilizing isoxazole moieties for functional applications in material science (Bertini et al., 1976).
Molecular Interactions
An investigation into the molecular interactions of Benzotriazole substituted 1,3,4-thiadiazole derivatives by Godhani et al. (2019) provides insights into how structural modifications and solvent choice affect the thermodynamic and acoustical parameters of solutions. While focusing on a different chemical family, this research underscores the significance of molecular structure in determining the physical properties of chemical solutions, which could be applicable to the study of isoxazole derivatives (Godhani et al., 2019).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)5-11(15)13-4-3-9(14)6-13/h9,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKGNSVVLJBLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468473.png)

![7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1468476.png)

![methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468481.png)



![1-[(Cyclohexylamino)methyl]cyclopentan-1-ol](/img/structure/B1468487.png)

![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)
